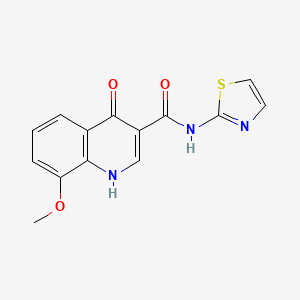![molecular formula C9H7Cl4NOS B12181377 N-{2,2,2-trichloro-1-[(4-chlorophenyl)sulfanyl]ethyl}formamide](/img/structure/B12181377.png)
N-{2,2,2-trichloro-1-[(4-chlorophenyl)sulfanyl]ethyl}formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by its unique structure, which includes a trichloromethyl group, a chlorophenyl group, and a thioether linkage. It is used in various chemical and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trichloro-1-[(4-chlorophenyl)thio]ethylformamide typically involves the reaction of 4-chlorothiophenol with 2,2,2-trichloroethylformamide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions in specialized reactors. The process includes the careful control of temperature and pressure to ensure high yield and purity. The use of catalysts and solvents may also be employed to optimize the reaction conditions and improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,2,2-trichloro-1-[(4-chlorophenyl)thio]ethylformamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are often used.
Substitution: Nucleophiles like amines , alcohols , and thiols can be used under basic or acidic conditions
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding thiol.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2,2,2-trichloro-1-[(4-chlorophenyl)thio]ethylformamide has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2,2,2-trichloro-1-[(4-chlorophenyl)thio]ethylformamide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modification of their activity. The trichloromethyl group is particularly reactive and can participate in various chemical reactions within biological systems .
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-trichloro-1-[(4-bromophenyl)thio]ethylformamide
- 2,2,2-trichloro-1-[(4-methylphenyl)thio]ethylformamide
- 2,2,2-trichloro-1-[(4-nitrophenyl)thio]ethylformamide
Uniqueness
2,2,2-trichloro-1-[(4-chlorophenyl)thio]ethylformamide is unique due to the presence of both trichloromethyl and chlorophenyl groups, which impart distinctive chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C9H7Cl4NOS |
|---|---|
Molecular Weight |
319.0 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-(4-chlorophenyl)sulfanylethyl]formamide |
InChI |
InChI=1S/C9H7Cl4NOS/c10-6-1-3-7(4-2-6)16-8(14-5-15)9(11,12)13/h1-5,8H,(H,14,15) |
InChI Key |
IJIKGWHRAOHEIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1SC(C(Cl)(Cl)Cl)NC=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-[2-(thiophen-2-yl)ethyl]propanamide](/img/structure/B12181304.png)
![3-[4-(Difluoromethoxy)phenyl]-3-(phenylsulfanyl)-1-(thiophen-2-yl)propan-1-one](/img/structure/B12181305.png)

![N-{4-[phenyl(prop-2-en-1-yl)sulfamoyl]phenyl}acetamide](/img/structure/B12181321.png)
![4-{[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}morpholine](/img/structure/B12181324.png)
![N-[4-({3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)phenyl]acetamide](/img/structure/B12181330.png)
![1-(4-chlorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B12181333.png)
![2-(6-chloro-2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B12181340.png)
![3-[2-[(Methylthio)(mercapto)methylene]hydrazono]-1H-indole-2(3H)-one](/img/structure/B12181348.png)
![1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-(4-chlorophenoxy)ethanone](/img/structure/B12181351.png)

![N-(2-{[(1-benzyl-5-oxopyrrolidin-3-yl)carbonyl]amino}ethyl)-1H-indole-5-carboxamide](/img/structure/B12181384.png)

